Ketimipramine Ketimipramine
Brand Name: Vulcanchem
CAS No.: 796-29-2
VCID: VC1574006
InChI: InChI=1S/C19H22N2O/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19(22)16-9-4-6-11-18(16)21/h3-6,8-11H,7,12-14H2,1-2H3
SMILES: CN(C)CCCN1C2=CC=CC=C2CC(=O)C3=CC=CC=C31
Molecular Formula: C19H22N2O
Molecular Weight: 294.4 g/mol

Ketimipramine

CAS No.: 796-29-2

Cat. No.: VC1574006

Molecular Formula: C19H22N2O

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

Ketimipramine - 796-29-2

Specification

CAS No. 796-29-2
Molecular Formula C19H22N2O
Molecular Weight 294.4 g/mol
IUPAC Name 11-[3-(dimethylamino)propyl]-6H-benzo[b][1]benzazepin-5-one
Standard InChI InChI=1S/C19H22N2O/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19(22)16-9-4-6-11-18(16)21/h3-6,8-11H,7,12-14H2,1-2H3
Standard InChI Key PXHIRIWYXDUSMR-UHFFFAOYSA-N
SMILES CN(C)CCCN1C2=CC=CC=C2CC(=O)C3=CC=CC=C31
Canonical SMILES CN(C)CCCN1C2=CC=CC=C2CC(=O)C3=CC=CC=C31

Introduction

Chemical Structure and Properties

Molecular Identity and Representation

Ketimipramine represents a modification of the dibenzazepine structure characteristic of several tricyclic antidepressants. Its molecular formula is C₁₉H₂₂N₂O with a molecular weight of 294.4 g/mol . The compound's structure can be represented through several chemical notation systems:

Table 1: Chemical Identification Parameters for Ketimipramine

ParameterValue
Chemical Name10-oxo-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine
Molecular FormulaC₁₉H₂₂N₂O
Molecular Weight294.398 g/mol
CAS Registry Number796-29-2
SMILES NotationCN(C)CCCN1C2=CC=CC=C2CC(=O)C3=CC=CC=C13
InChIKeyPXHIRIWYXDUSMR-UHFFFAOYSA-N
PubChem CID28424
ChEMBL IDCHEMBL2110856

The chemical structure features a tricyclic ring system with a ketone group at the 10-position, which distinguishes it from imipramine . This structural modification is the key difference that potentially influences its pharmacological profile.

Structural Comparison with Imipramine

The structural relationship between ketimipramine and imipramine provides insight into structure-activity relationships within the tricyclic antidepressant class. The primary difference is the presence of a ketone (C=O) group in ketimipramine versus the corresponding methylene (CH₂) group in imipramine .

Table 2: Structural Comparison Between Ketimipramine and Imipramine

FeatureKetimipramineImipramine
Molecular FormulaC₁₉H₂₂N₂OC₁₉H₂₄N₂
Molecular Weight294.398 g/mol280.407 g/mol
Key Structural DifferenceKetone group (C=O) at position 10Methylene group (CH₂) at position 10
Basic Ring StructureTricyclic dibenzazepineTricyclic dibenzazepine
Side Chain3-(dimethylamino)propyl3-(dimethylamino)propyl

This seemingly small structural difference appears to influence the pharmacological properties and side effect profile while maintaining comparable antidepressant efficacy .

Clinical Research and Historical Development

Historical Context

Ketimipramine was developed during a period of significant expansion in psychopharmacology research, particularly focused on antidepressant compounds. The historical context of ketimipramine's development is intertwined with the work of Roland Kuhn, who conducted extensive research on tricyclic antidepressants .

In 1965, documentation indicates that Kuhn learned from the pharmaceutical company Geigy that a doctor from St. Gallen had expressed interest in "Keto" samples, suggesting some distribution of the compound for clinical evaluation . This places ketimipramine within the broader historical context of early psychopharmacological research in Switzerland.

Clinical Trials and Efficacy

Clinical research on ketimipramine was conducted primarily in the late 1960s and early 1970s. Several studies evaluated its efficacy in depressed patients:

Table 3: Key Clinical Studies on Ketimipramine

Study TitlePublication YearKey Findings
"Ketipramine in the therapy of depression in outpatients"1970Evaluated efficacy in outpatient depression treatment
"Open trial evaluation of keto-imipramine"1971Open-label assessment of clinical effects
"Ketipramine fumarate as compared to imipramine in depressed outpatients"1971Comparative efficacy study versus imipramine

The clinical research findings suggested that ketimipramine demonstrated efficacy comparable to imipramine in the treatment of depression . The research indicated that ketimipramine was "as effective as imipramine for the depression treatment, with fewer secondary effects" , suggesting a potentially improved side effect profile.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator